5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

Catalog No.
S1491178
CAS No.
42815-81-6
M.F
C7H10Cl2N4O
M. Wt
237.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

CAS Number

42815-81-6

Product Name

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

IUPAC Name

5,6-diamino-1,3-dihydrobenzimidazol-2-one;dihydrochloride

Molecular Formula

C7H10Cl2N4O

Molecular Weight

237.08 g/mol

InChI

InChI=1S/C7H8N4O.2ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;;/h1-2H,8-9H2,(H2,10,11,12);2*1H

InChI Key

UZKDIIREFHOETA-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl.Cl

Synonyms

5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one Dihydrochloride; 5,6-Diamino-2(3H)-benzimidazolone Dihydrochloride; 5,6-Diaminobenzimidazolone Dihydrochloride;

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl.Cl

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride (CAS 42815-81-6) is a specialized diamine building block and fluorometric labeling reagent characterized by a benzimidazolone core and two highly reactive amino groups. Supplied as a highly water-soluble dihydrochloride salt, it is primarily procured for two distinct high-value workflows: the rapid, high-sensitivity fluorometric labeling of aldehyde-containing biomolecules, and as a structural precursor for synthesizing ultra-high-performance rigid-rod polymers. Its dual functionality—combining the nucleophilicity of the diamine with the structural rigidity and hydrogen-bonding capacity of the benzimidazolone core—makes it a critical material for both advanced analytical biochemistry and materials science, offering performance metrics that standard aliphatic or simple aromatic diamines cannot match .

Substituting this specific dihydrochloride salt with its free base counterpart (CAS 55621-49-3) or simpler diamines like o-phenylenediamine frequently results in workflow failures. In biological labeling assays, the free base exhibits poor aqueous solubility, necessitating the use of organic co-solvents (such as DMSO) that can denature target proteins or disrupt sensitive assay conditions. The dihydrochloride form ensures immediate and complete dissolution in polar and aqueous buffers, maintaining optimal ionization for rapid imine formation. In materials science, replacing the benzimidazolone core with standard aromatic diamines leads to a drastic reduction in the thermal and mechanical stability of the resulting polymers, as standard polyamides lack the extensive intermolecular hydrogen bonding and rigid-rod geometry imparted by the pre-formed imidazole ring .

Aqueous Solubility for Biological Assays: Dihydrochloride vs. Free Base

The dihydrochloride salt form (CAS 42815-81-6) is highly soluble in water and polar solvents, ensuring optimal ionization in aqueous buffers, whereas the free base (CAS 55621-49-3) is only slightly soluble in water and typically requires DMSO for complete dissolution. This solubility difference is critical for maintaining the native state of proteins and glycoconjugates during labeling .

Evidence DimensionAqueous dissolution and assay compatibility
Target Compound DataReadily soluble in water/aqueous buffers without precipitation
Comparator Or BaselineFree base (CAS 55621-49-3): Slightly soluble, requires organic co-solvents
Quantified DifferenceSalt form eliminates the need for denaturing organic co-solvents in biological labeling workflows.
ConditionsStandard aqueous biological buffers at physiological pH ranges.

Procuring the dihydrochloride salt prevents solvent-induced protein denaturation and precipitation during sensitive aldehyde labeling assays.

Enhanced Nucleophilicity and Rapid Imine Formation Kinetics

The presence of multiple amino and hydroxyl groups on the benzimidazolone core significantly enhances the compound's nucleophilicity compared to standard aliphatic or simple aromatic diamines. This unique electronic structure promotes rapid reaction kinetics with aldehyde moieties, facilitating the efficient formation of distinct, stable fluorescent imine derivatives without the need for prolonged incubation periods .

Evidence DimensionReaction kinetics with aldehyde moieties
Target Compound DataRapid imine bond formation driven by dual amino/hydroxyl groups
Comparator Or BaselineStandard aromatic diamines (e.g., o-Phenylenediamine): Slower, baseline imine formation
Quantified DifferenceAccelerated formation of stable fluorescent derivatives with higher analytical sensitivity.
ConditionsFluorometric detection of aldehydes in complex biological or environmental mixtures.

Faster reaction kinetics reduce assay incubation times and improve the detection sensitivity of low-abundance glycoconjugates or environmental aldehydes.

Precursor Suitability for High-Tg Polybenzimidazoles

When utilized as a monomer in N-C coupling polycondensation or similar polymer synthesis workflows, the pre-formed benzimidazolone moiety imparts exceptional thermal stability. Polymers derived from this core exhibit glass transition temperatures (Tg) exceeding 240 °C and thermal decomposition temperatures (Td) for 5% weight loss in the range of 480-530 °C, vastly outperforming standard polyamides[1].

Evidence DimensionThermal decomposition (Td) and Glass Transition (Tg) of derived polymers
Target Compound DataDerived polymers yield Td > 450 °C and Tg > 240 °C
Comparator Or BaselineStandard polyamides from simple diamines: Td typically < 350 °C
Quantified Difference>100 °C increase in thermal decomposition threshold.
ConditionsThermogravimetric analysis (TGA) in air/nitrogen for derived poly(arylene benzimidazole)s.

For industrial buyers synthesizing aerospace or high-temperature engineering plastics, this pre-formed benzimidazolone monomer is non-negotiable for meeting strict thermal stability benchmarks.

Fluorometric Detection of Glycoconjugates and Proteins

This compound is the right choice for biochemical assays where high aqueous solubility and rapid reaction kinetics are required to label aldehyde groups without introducing denaturing organic co-solvents .

Synthesis of High-Performance Polybenzimidazoles (PBI)

It serves as a critical core monomer (upon neutralization) to produce rigid-rod engineering thermoplastics and films that require thermal decomposition thresholds above 450 °C for aerospace or extreme-environment applications [1].

Development of Advanced Biosensors

Utilized in analytical chemistry workflows where selective, stable imine formation with environmental or biological aldehydes is critical for high-sensitivity detection and minimal background fluorescence .

Dates

Last modified: 04-15-2024

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